molecular formula C31H37N3O2S2 B11977821 (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977821
M. Wt: 547.8 g/mol
InChI Key: BLGORGXDBIUPDO-RRAHZORUSA-N
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Description

The compound (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and an octyl chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring and the pyrazole moiety. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.

    Synthesis of the Pyrazole Moiety: This involves the condensation of a hydrazine derivative with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the thiazolidinone and pyrazole intermediates using a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole moiety can be reduced under hydrogenation conditions.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with similar compounds such as:

    Thiazolidinone Derivatives: Known for their diverse biological activities.

    Pyrazole Derivatives: Widely studied for their anti-inflammatory and anticancer properties.

    Octyl-Substituted Compounds: Used in various industrial applications for their hydrophobic properties.

This compound stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C31H37N3O2S2

Molecular Weight

547.8 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H37N3O2S2/c1-5-6-7-8-9-13-18-33-30(35)28(38-31(33)37)20-25-21-34(26-14-11-10-12-15-26)32-29(25)24-16-17-27(23(4)19-24)36-22(2)3/h10-12,14-17,19-22H,5-9,13,18H2,1-4H3/b28-20-

InChI Key

BLGORGXDBIUPDO-RRAHZORUSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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